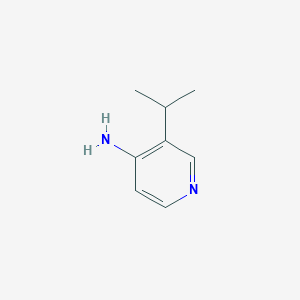

3-Isopropylpyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)7-5-10-4-3-8(7)9/h3-6H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXAZPBETOAZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Strategic Importance of 3-Substituted 4-Aminopyridines

An In-depth Technical Guide to the Synthesis of 3-Isopropylpyridin-4-amine

The 4-aminopyridine scaffold is a privileged structure in medicinal chemistry, renowned for its role as a key pharmacophore in a multitude of biologically active agents. Specifically, substitution at the 3-position, as seen in this compound, allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets. These compounds are frequently investigated as potassium channel blockers and are foundational building blocks for more complex heterocyclic systems, including kinase inhibitors for oncology research.

The synthesis of this compound, however, is not a trivial undertaking. The inherent electronic nature of the pyridine ring and the interplay of the directing effects of the isopropyl and amino groups necessitate a carefully planned synthetic strategy. This guide provides a detailed exploration of robust and reproducible synthetic protocols, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that inform each experimental decision. The methodologies presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the field-proven insights required for successful synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical approach to synthesizing this compound involves considering two primary retrosynthetic disconnections. The first, and often more practical, is the C4-N bond, suggesting a late-stage introduction of the amine. The second involves the C3-C(isopropyl) bond, implying the addition of the isopropyl group to a pre-functionalized 4-aminopyridine core. This guide will focus on two primary forward-synthetic strategies derived from these analyses:

-

Route A: Nitration and Reduction Pathway. This classic and reliable approach involves installing a nitro group at the 4-position of a 3-isopropylpyridine precursor, followed by its reduction to the desired amine. This strategy leverages the powerful directing effect of an N-oxide intermediate to ensure high regioselectivity.

-

Route B: Catalytic Amination of a Halopyridine. This modern approach utilizes transition-metal catalysis to directly form the C4-N bond from a 3-isopropyl-4-halopyridine intermediate. This route offers high efficiency and is often amenable to a broad range of amine coupling partners.

The following diagram illustrates the strategic relationship between these two primary synthetic routes.

Caption: High-level overview of the two primary synthetic routes.

Route A: The Nitration and Reduction Pathway

This pathway is arguably the most fundamentally sound and predictable method for accessing the target compound. The critical step is the regioselective nitration of the pyridine ring. Direct nitration of pyridine is notoriously difficult, often requiring harsh conditions and yielding a mixture of isomers with low conversion. The strategic use of an N-oxide intermediate elegantly circumvents this issue. The N-oxide group activates the 4-position towards electrophilic attack while deactivating the 2- and 6-positions, ensuring the desired regiochemical outcome.

Workflow for Route A

Caption: Step-by-step experimental workflow for the Nitration/Reduction Pathway.

Experimental Protocols for Route A

Step 1: Synthesis of 3-Isopropylpyridine-N-oxide

-

Rationale: This step prepares the key intermediate for regioselective nitration. Hydrogen peroxide in glacial acetic acid is a classic and effective method for forming N-oxides of pyridines. The acetic acid acts as both a solvent and a catalyst, forming peracetic acid in situ as the active oxidizing agent.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-isopropylpyridine (1.0 eq).

-

Add glacial acetic acid (5-10 volumes).

-

Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide (1.5-2.0 eq).

-

After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully quench any remaining peroxide with a saturated solution of sodium bisulfite.

-

Remove the acetic acid and water under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-oxide, which can often be used in the next step without further purification.

-

Step 2: Synthesis of 3-Isopropyl-4-nitropyridine-N-oxide

-

Rationale: This is the key regioselectivity-determining step. A mixture of fuming nitric acid and concentrated sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction. The N-oxide directs this electrophile to the 4-position.

-

Procedure:

-

To a flask cooled in an ice-salt bath (0 to -10 °C), add concentrated sulfuric acid (3-5 volumes).

-

Slowly add the crude 3-isopropylpyridine-N-oxide (1.0 eq) from the previous step, ensuring the temperature remains below 10 °C.

-

Once dissolved, slowly add fuming nitric acid (1.1-1.3 eq) dropwise, maintaining the low temperature.

-

After addition, allow the mixture to warm to room temperature and then heat to 90-100 °C for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of solid sodium carbonate or concentrated ammonium hydroxide until the pH is ~7-8.

-

The product often precipitates as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with chloroform or ethyl acetate.

-

Step 3: Reduction to this compound

-

Rationale: This final step accomplishes two crucial transformations simultaneously: the reduction of the nitro group to an amine and the deoxygenation of the N-oxide. Catalytic hydrogenation is highly efficient for this purpose. The palladium on carbon (Pd/C) catalyst facilitates the transfer of hydrogen, cleanly reducing both functionalities.

-

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker), dissolve 3-isopropyl-4-nitropyridine-N-oxide (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-60 psi).

-

Stir the mixture vigorously at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

-

Route B: The Copper-Catalyzed Amination Pathway

This modern synthetic route leverages the power of transition metal catalysis to construct the C-N bond directly. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a well-established method for aminating aryl halides. This approach is particularly valuable as it often proceeds under milder conditions than classical methods and can be more functional-group tolerant.

Workflow for Route B

Caption: Step-by-step experimental workflow for the Catalytic Amination Pathway.

Experimental Protocols for Route B

Step 1: Synthesis of 3-Isopropyl-4-chloropyridine

-

Rationale: This step generates the electrophilic partner for the amination reaction. Treating an N-oxide with phosphorus oxychloride (POCl₃) is a standard and high-yielding method for introducing a chlorine atom at the 2- or 4-position of a pyridine ring.

-

Procedure:

-

Place 3-isopropylpyridine-N-oxide (1.0 eq) in a round-bottom flask.

-

Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) portion-wise at 0 °C.

-

After addition, heat the mixture to reflux (approx. 110 °C) for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a strong base, such as sodium hydroxide or potassium carbonate, keeping the temperature low.

-

Extract the product with a suitable organic solvent like ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the chlorinated intermediate.

-

Step 2: Copper-Catalyzed Amination

-

Rationale: This is the key C-N bond-forming reaction. Copper(I) oxide serves as an inexpensive and effective catalyst. A ligand, such as N,N'-dimethylethylenediamine (DMEDA), is often crucial to stabilize the copper catalyst and facilitate the reaction. Aqueous ammonia is used as the amine source, and a base like potassium carbonate is required to drive the catalytic cycle.

-

Procedure:

-

To a sealable reaction vessel (e.g., a Schlenk tube or pressure vessel), add 3-isopropyl-4-chloropyridine (1.0 eq), copper(I) oxide (Cu₂O, 5-10 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add ethylene glycol as the solvent, followed by the ligand (e.g., DMEDA, 10-20 mol%).

-

Add concentrated aqueous ammonia (28-30% solution, 20-40 eq).

-

Seal the vessel tightly and heat the mixture to 60-100 °C for 16-24 hours with vigorous stirring.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual ethylene glycol, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

-

Data Summary and Comparison

The choice between these synthetic routes will depend on factors such as available starting materials, scale, and equipment. The following table provides an at-a-glance comparison of the key steps.

| Parameter | Route A: Nitration/Reduction | Route B: Catalytic Amination |

| Key Intermediate | 3-Isopropyl-4-nitropyridine-N-oxide | 3-Isopropyl-4-chloropyridine |

| Key Transformation | Electrophilic Nitration | Nucleophilic Amination (Ullmann) |

| Regiocontrol | Excellent (N-oxide directed) | Excellent (Halogen position) |

| Reagent Hazards | Fuming Nitric/Sulfuric Acid (highly corrosive) | POCl₃ (corrosive), Pressurized vessel |

| Catalyst | Palladium on Carbon (pyrophoric when dry) | Copper(I) Oxide |

| Overall Steps | 3 (from 3-isopropylpyridine) | 2 (from N-oxide) |

| Pros | Highly reliable, classic methodology, avoids pressure reactions. | Shorter route from N-oxide, utilizes modern catalysis. |

| Cons | Use of strong, hazardous acids; hydrogenation requires specialized equipment. | Requires sealed-tube/pressure reaction; potential for catalyst/ligand optimization. |

Conclusion

The synthesis of this compound is a challenging yet achievable goal that serves as an excellent case study in modern heterocyclic chemistry. Both the classic nitration/reduction pathway (Route A) and the modern catalytic amination approach (Route B) offer viable and robust solutions. Route A provides a predictable and well-understood path, relying on fundamental principles of electrophilic aromatic substitution. Route B offers a more concise pathway from the N-oxide, showcasing the power of transition-metal catalysis in C-N bond formation. The selection of the optimal route will be guided by the specific constraints and objectives of the research laboratory or drug development program. By understanding the chemical rationale behind each step, scientists can troubleshoot and optimize these protocols to successfully access this valuable synthetic intermediate.

An In-depth Technical Guide to 3-Isopropylpyridin-4-amine (CAS 90196-88-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isopropylpyridin-4-amine (CAS 90196-88-6), a substituted aminopyridine with significant potential in medicinal chemistry and drug discovery. Drawing from the well-established pharmacology of the 4-aminopyridine scaffold, this document explores the synthesis, characterization, and putative biological applications of this specific analogue. The introduction of a 3-isopropyl group is anticipated to modulate the parent compound's physicochemical and pharmacological properties, potentially offering enhanced selectivity and a favorable therapeutic window. This guide serves as a foundational resource for researchers investigating novel potassium channel modulators and other therapeutic agents.

Introduction: The Significance of the 4-Aminopyridine Scaffold

The 4-aminopyridine (4-AP) core is a privileged scaffold in neuropharmacology. 4-AP itself is a potassium (K+) channel blocker used to manage symptoms of multiple sclerosis by improving nerve impulse conduction in demyelinated axons[1][2]. Its mechanism of action involves the blockade of voltage-gated potassium channels, which prolongs the action potential and enhances neurotransmitter release[1]. The therapeutic potential of 4-AP has spurred the development of numerous derivatives to refine its activity, selectivity, and pharmacokinetic profile.

This compound represents a strategic modification of the 4-AP structure. The introduction of an isopropyl group at the 3-position is hypothesized to influence the molecule's interaction with its biological targets. This lipophilic substituent may enhance membrane permeability and modulate binding affinity and selectivity for different potassium channel subtypes. Furthermore, substituted aminopyridines have shown promise as potent and selective phosphodiesterase-4 (PDE4) inhibitors, suggesting a broader range of potential applications[3]. This guide will provide the necessary technical details to facilitate the exploration of this compound as a novel therapeutic candidate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and formulation. While experimental data for this specific compound is not widely available, we can infer its key properties based on its structure and data from related compounds.

| Property | Value/Information | Source/Rationale |

| CAS Number | 90196-88-6 | [4] |

| Molecular Formula | C8H12N2 | [4] |

| Molecular Weight | 136.20 g/mol | [4] |

| IUPAC Name | This compound | [5] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | Typically >95% | [4] |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. | Inferred from supplier data |

| Predicted pKa | ~7.4 | Based on related compounds like 2-isopropyl-4-methylpyridin-3-amine[6] |

| Predicted XLogP3 | ~1.5 | Increased lipophilicity due to the isopropyl group compared to 4-aminopyridine. |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 3-Isopropylpyridine to yield 3-Isopropyl-4-nitropyridine

This reaction is an electrophilic aromatic substitution where the nitro group is directed to the 4-position due to the electronic effects of the pyridine nitrogen and the activating isopropyl group.

-

Materials: 3-Isopropylpyridine, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Ice, Sodium Bicarbonate (NaHCO₃) solution, Dichloromethane (CH₂Cl₂), Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid.

-

Slowly add 3-isopropylpyridine to the sulfuric acid while maintaining the temperature below 10°C.

-

Cool the mixture to 0°C in an ice bath.

-

Add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-isopropyl-4-nitropyridine.

-

Step 2: Reduction of 3-Isopropyl-4-nitropyridine to this compound

The nitro group is reduced to an amine. This can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.

-

Materials: 3-Isopropyl-4-nitropyridine, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve 3-isopropyl-4-nitropyridine in methanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

-

Purification

The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the final product with high purity.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

Isopropyl Protons: A doublet at ~1.3 ppm (6H, J ≈ 7 Hz) for the two methyl groups and a septet at ~3.1 ppm (1H, J ≈ 7 Hz) for the methine proton.

-

Aromatic Protons: The pyridine ring protons are expected to appear in the range of 6.5-8.0 ppm. We would expect a doublet for the proton at the 5-position, a doublet for the proton at the 6-position, and a singlet or narrow doublet for the proton at the 2-position.

-

Amine Protons: A broad singlet at ~4.5-5.5 ppm (2H) for the -NH₂ group. The chemical shift of these protons is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

Isopropyl Carbons: The methyl carbons are expected around 22-24 ppm, and the methine carbon around 30-35 ppm.

-

Aromatic Carbons: The pyridine ring carbons will appear in the aromatic region (~110-155 ppm). The carbon bearing the amino group (C4) will be shifted upfield due to the electron-donating effect of the nitrogen.

Predicted IR Spectrum

-

N-H Stretching: As a primary amine, two characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹[10][11].

-

N-H Bending: A bending vibration for the primary amine should be visible around 1600-1650 cm⁻¹[10].

-

C-N Stretching: An aromatic C-N stretching band is expected between 1250-1335 cm⁻¹[10].

-

C-H Stretching: Aliphatic C-H stretching from the isopropyl group will be observed just below 3000 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹.

Predicted Mass Spectrum (EI)

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 136.

-

Fragmentation Pattern: A characteristic fragmentation pattern for alkyl-substituted pyridines would be the loss of a methyl group from the isopropyl substituent (M-15), resulting in a fragment at m/z = 121. Alpha-cleavage adjacent to the amine is also possible.

Potential Applications and Biological Activity

The primary interest in this compound stems from its structural similarity to 4-aminopyridine, a known potassium channel blocker. The introduction of the 3-isopropyl group could lead to several advantageous modifications of its biological activity.

Putative Mechanism of Action and Therapeutic Targets

References

- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-isopropyl-4-methylpyridin-3-amine CAS 1698293-93-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 3-Isopropylpyridin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 3-Isopropylpyridin-4-amine is a substituted pyridine derivative recognized for its potential as a versatile building block in medicinal chemistry and materials science. Its unique structural architecture, featuring a pyridine core functionalized with a sterically influential isopropyl group and a nucleophilic amino group, offers a valuable scaffold for the synthesis of novel compounds. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, plausible synthetic routes, reactivity, and its burgeoning role in drug discovery, particularly as a scaffold for developing targeted therapeutics. The information is tailored for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Profile

This compound is a heterocyclic aromatic amine. The pyridine ring provides a core structure prevalent in many biologically active molecules, while the substituents at the 3- and 4-positions dictate its specific chemical behavior and potential for interaction with biological targets. The isopropyl group at the C-3 position introduces lipophilicity and steric bulk, which can be crucial for modulating binding affinity and pharmacokinetic properties. The primary amine at the C-4 position is a key functional group for derivatization and a potential hydrogen bond donor.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 90196-88-6 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.20 g/mol | [1] |

| Canonical SMILES | CC(C)C1=C(N)C=NC=C1 | N/A |

| MDL Number | MFCD18260444 | [1] |

While experimental data is limited, the following physicochemical properties can be predicted based on its structure and comparison to analogous compounds like 4-aminopyridine.[2]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Appearance | Off-white to pale yellow solid | Based on similar aminopyridines. |

| pKa (Pyridinium ion) | ~9.0 - 9.5 | The pKa of 4-aminopyridine is 9.17.[2] The electron-donating isopropyl group may slightly increase basicity. |

| logP | ~1.5 - 2.0 | The isopropyl group significantly increases lipophilicity compared to 4-aminopyridine (logP 0.76).[2] |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol); sparingly soluble in water. | Increased lipophilicity from the isopropyl group reduces aqueous solubility. |

Structural and Electronic Effects

The electronic properties of this compound are governed by the interplay between the electron-withdrawing pyridine ring and the electron-donating amino and isopropyl groups. The amino group at the C-4 position is a powerful activating group, donating electron density into the ring via resonance. This increases the electron density at the C-2 and C-6 positions, making them more susceptible to electrophilic attack, although such reactions on pyridines are generally challenging. The isopropyl group at C-3 provides a modest electron-donating inductive effect.

Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the C-N bond of the amine or the C-C bond of the isopropyl group. A common and effective strategy for installing a 4-amino group is via nucleophilic substitution of a suitable leaving group, such as a halogen, at the C-4 position. The isopropyl group can be introduced prior to amination.

Proposed Synthetic Protocol

The following multi-step protocol is a hypothetical but chemically sound approach to synthesize this compound.

Step 1: Synthesis of 3-Bromo-4-chloropyridine This intermediate can be prepared from commercially available starting materials through established methods, often involving diazotization of an aminopyridine followed by a Sandmeyer-type reaction.

Step 2: Isopropyl Group Installation via Cross-Coupling The isopropyl group can be introduced onto the pyridine ring at the 3-position using a Suzuki or Kumada cross-coupling reaction.

-

Reactants : 3-Bromo-4-chloropyridine, Isopropylmagnesium bromide (Grignard reagent) or Isopropylboronic acid.

-

Catalyst : A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Solvent : Anhydrous THF or dioxane.

-

Procedure : To a solution of 3-bromo-4-chloropyridine and the palladium catalyst under an inert atmosphere (e.g., Argon), the isopropylating agent is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is then heated to reflux until completion, monitored by TLC or GC-MS.

-

Work-up : The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over Na₂SO₄, and purified by column chromatography to yield 3-isopropyl-4-chloropyridine.

Step 3: Amination of 3-Isopropyl-4-chloropyridine The final step involves a nucleophilic aromatic substitution to replace the chlorine atom with an amino group.

-

Reactants : 3-Isopropyl-4-chloropyridine, concentrated aqueous ammonia or a source of ammonia like ammonium hydroxide.

-

Conditions : The reaction is typically carried out in a sealed pressure vessel at elevated temperatures (e.g., 150-200 °C). The high pressure and temperature are necessary to overcome the electron-rich nature of the pyridine ring.

-

Catalyst : A copper catalyst (e.g., Cu₂O) can sometimes be used to facilitate the amination.

-

Procedure : 3-Isopropyl-4-chloropyridine is heated with a large excess of aqueous ammonia in a sealed autoclave.

-

Work-up : After cooling, the reaction mixture is basified and extracted with an organic solvent like dichloromethane or chloroform. The organic layers are combined, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

Confirmation of the structure would rely on standard spectroscopic techniques.

-

¹H NMR : Expected signals would include a doublet (approx. 1.2-1.4 ppm, 6H) and a septet (approx. 3.0-3.2 ppm, 1H) for the isopropyl group. Two doublets in the aromatic region (approx. 6.5-8.0 ppm) for the pyridine protons at C-5 and C-6, and a singlet for the C-2 proton. A broad singlet for the NH₂ protons (exchangeable with D₂O) would also be present.[3]

-

¹³C NMR : Eight distinct signals are expected: two for the isopropyl methyl and methine carbons, and six for the pyridine ring carbons, with chemical shifts influenced by the substituents.

-

IR Spectroscopy : Characteristic peaks would include N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹), and C=N/C=C stretching vibrations for the pyridine ring (approx. 1500-1600 cm⁻¹).[4]

-

Mass Spectrometry (MS) : The electron impact (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 136. A prominent fragment would be the loss of a methyl group [M-15]⁺ at m/z = 121.

Chemical Reactivity and Derivatization

The dual functionality of this compound makes it an excellent substrate for building chemical libraries. The reactivity is centered on the nucleophilic 4-amino group and the basic pyridine nitrogen.

-

Reactivity of the 4-Amino Group : The primary amine is a strong nucleophile and can readily undergo:

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination : Condensation with aldehydes or ketones followed by reduction to form substituted amines.

-

Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.

-

-

Reactivity of the Pyridine Ring : The pyridine nitrogen is basic and can be protonated or alkylated to form pyridinium salts. While the ring is activated by the amino group, electrophilic substitution is still less favorable than on a benzene ring and often requires harsh conditions. Metabolism studies on 4-aminopyridine show that oxidation can occur, primarily at the 3-position, to form a hydroxylated metabolite.[2][5]

Applications in Medicinal Chemistry and Drug Development

While direct biological activity for this compound is not extensively documented, its value lies in its role as a key intermediate and molecular scaffold. The aminopyridine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6]

-

Scaffold for Targeted Inhibitors : The structure of this compound is analogous to intermediates used in the synthesis of highly specific enzyme inhibitors. For example, related aminopyridines are crucial for creating KRAS G12C inhibitors, which target a specific mutation in an otherwise "undruggable" oncogene. The isopropyl group can occupy hydrophobic pockets in a target protein, while the amino group provides a vector for building out the rest of the molecule to achieve high affinity and selectivity.

-

Fragment-Based Drug Discovery (FBDD) : As a relatively small molecule with key functional groups, it is an ideal candidate for fragment-based screening. Identifying weak binding of this fragment to a protein target can provide a starting point for developing more potent leads by "growing" the fragment into the binding site.

-

Kinase Inhibitor Development : Pyridine and aminopyrimidine cores are common in kinase inhibitors, where the nitrogen atoms often form critical hydrogen bonds with the hinge region of the enzyme's active site. Derivatization of this compound could lead to novel kinase inhibitors for applications in oncology and inflammatory diseases.

The strategic placement of the bulky isopropyl group adjacent to the reactive amino group provides a unique steric and electronic environment that can be exploited by medicinal chemists to fine-tune drug-receptor interactions and optimize ADME (absorption, distribution, metabolism, and excretion) properties.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the assumption that it possesses hazards similar to related compounds like isopropylamine and other aminopyridines.[7][8][9]

-

Potential Hazards :

-

Toxicity : Likely to be toxic if swallowed, in contact with skin, or if inhaled. Aminopyridines can be potent convulsants.[6]

-

Corrosivity : May cause severe skin burns and eye damage, typical of amines.[9]

-

Flammability : The presence of the alkyl group suggests it may be a flammable solid or have a low flash point. Isopropylamine is extremely flammable.[8]

-

Irritation : May cause respiratory irritation.

-

-

Recommended Handling Procedures :

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield.[9]

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Take precautionary measures against static discharge.[7]

-

-

Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Store locked up or in an area accessible only to authorized personnel.[10]

-

Conclusion

This compound represents a chemical building block of significant strategic importance for research and development, particularly in the pharmaceutical sector. Its structure combines the biologically relevant aminopyridine core with a lipophilic isopropyl moiety, offering a unique starting point for the synthesis of diverse chemical libraries. While further research is needed to fully characterize its properties and biological activities, its potential as a scaffold for novel therapeutics is clear. The synthetic pathways and reactivity profiles discussed in this guide provide a foundational framework for researchers aiming to leverage this promising molecule in their discovery programs.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. opcw.org [opcw.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

3-Isopropylpyridin-4-amine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Isopropylpyridin-4-amine

Foreword

For researchers and scientists in the field of drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic; it is the cornerstone of rational drug design. The spatial arrangement of atoms dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. Aminopyridine derivatives are essential heterocycles, widely utilized in medicinal chemistry due to their unique structural properties that allow for a vast array of biological and pharmacological effects.[1] Molecules like this compound serve as crucial building blocks and fragments in the synthesis of novel therapeutic agents.[2][3]

This guide provides a comprehensive exploration of the molecular structure and conformational landscape of this compound. As a Senior Application Scientist, my objective is not to simply present data, but to illuminate the process of structural elucidation. We will explore the theoretical underpinnings of its conformation, the experimental methodologies required for its verification, and the critical thinking that connects structure to function. This document is designed to be a practical resource, detailing not only what to do but why specific analytical choices are made, creating a self-validating framework for structural analysis.

Core Molecular Structure: A First Principles Analysis

The foundational structure of this compound is an amalgamation of three key components: an aromatic pyridine ring, a primary amine at the C4 position, and a sterically demanding isopropyl group at the C3 position. The interplay between the electronic nature of the aminopyridine core and the steric bulk of the isopropyl group defines the molecule's preferred three-dimensional shape.

The pyridine ring, an electron-deficient (π-deficient) heterocycle, influences the basicity and nucleophilicity of the exocyclic amino group. The amino group, in turn, acts as an electron-donating group, pushing electron density into the ring through resonance. This electronic push-pull relationship governs the molecule's reactivity and its capacity for intermolecular interactions.

Predicted Geometric Parameters

While a definitive crystal structure for this compound is not publicly available, we can predict key geometric parameters based on established values from X-ray crystallographic data of analogous substituted aminopyridines and isopropyl-aromatic systems.[4][5][6] These values serve as a crucial baseline for both computational modeling and the interpretation of experimental data.

| Parameter | Bond | Expected Bond Length (Å) | Expected Bond Angle (°) | Notes |

| Pyridine Ring C-N | C2-N1, C6-N1 | ~1.34 | - | Shorter than a typical C-N single bond due to aromaticity. |

| Pyridine Ring C-C | C2-C3, C5-C6 | ~1.39 | - | Typical aromatic C-C bond length. |

| Pyridine Ring C-C | C3-C4, C4-C5 | ~1.40 | - | Slightly longer due to substitution pattern. |

| Amino Group C-N | C4-N(amine) | ~1.38 | - | Shorter than an aliphatic C-N bond, indicating partial double bond character from resonance. |

| Isopropyl C-C(aryl) | C3-C(isopropyl) | ~1.51 | - | Standard sp²-sp³ carbon-carbon single bond. |

| Isopropyl C-C(methyl) | C(isopropyl)-C(methyl) | ~1.54 | - | Standard sp³-sp³ carbon-carbon single bond. |

| Ring Angles | C-N-C, C-C-C | - | ~117-124° | Angles within the pyridine ring deviate slightly from the ideal 120° of a perfect hexagon. |

| Substituent Angle | N1-C2-C3 | - | ~123° | The internal angle at the substituted carbon is often slightly larger. |

| Substituent Angle | C2-C3-C(isopropyl) | - | ~122° | Steric influence of the isopropyl group can widen this angle. |

Table 1: Predicted geometric parameters for this compound based on analogous structures.

The Conformational Landscape: Dynamics of the Isopropyl Rotor

The most significant conformational variable in this compound is the rotation of the isopropyl group around the C3-C(isopropyl) bond. This rotation is not free but is governed by a potential energy surface defined primarily by steric interactions with the adjacent amino group at C4 and the pyridine ring itself.

The rotational barrier for an isopropyl group on an aromatic ring is highly sensitive to its environment. In an isolated, gas-phase molecule, these barriers are relatively low, typically in the range of 1–8 kJ/mol.[7] However, in the solid state, intermolecular packing forces can dramatically increase this barrier to the point where the group's rotation is completely quenched.[7][8]

Defining the Torsional Angle and Key Conformers

We can define the conformation by the torsional angle (θ) between the C-H bond of the isopropyl methine and the plane of the pyridine ring. Two primary, low-energy conformations are anticipated:

-

Bisected Conformation: The methine C-H bond lies in the plane of the pyridine ring. This conformation minimizes steric clash between the isopropyl's methyl groups and the adjacent amino group.

-

Perpendicular Conformation: The methine C-H bond is perpendicular to the pyridine ring plane. This conformation would likely represent a higher-energy transition state due to eclipsing interactions.

The presence of the ortho-amino group likely forces the isopropyl group to adopt a conformation that minimizes steric repulsion, making the bisected or a slightly skewed conformation the probable ground state.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. repository.brynmawr.edu [repository.brynmawr.edu]

- 8. pubs.aip.org [pubs.aip.org]

Spectroscopic Signature of 3-Isopropylpyridin-4-amine: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectral characteristics of 3-Isopropylpyridin-4-amine (CAS No. 90196-88-6). In the absence of publicly available experimental spectra, this document serves as an in-depth theoretical framework for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), coupled with data from structurally analogous compounds, we present a comprehensive elucidation of the anticipated spectral data. This guide is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and for ensuring purity. Spectroscopic techniques, including NMR, IR, and MS, are fundamental tools for the unambiguous determination of molecular structure. This guide offers a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The interpretations are grounded in established spectroscopic theory and comparative analysis with related structures.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the amine protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 1H | H-2 |

| ~7.95 | Doublet | 1H | H-6 |

| ~6.60 | Doublet | 1H | H-5 |

| ~4.50 | Broad Singlet | 2H | -NH₂ |

| ~3.15 | Septet | 1H | -CH(CH₃)₂ |

| ~1.25 | Doublet | 6H | -CH(CH ₃)₂ |

Rationale for Predicted Chemical Shifts and Couplings

-

Aromatic Protons (H-2, H-6, H-5): The protons on the pyridine ring are expected to be in the aromatic region (δ 6.5-8.5 ppm). The H-2 and H-6 protons, being adjacent to the nitrogen atom, will be the most deshielded and appear at the downfield end of the spectrum. The H-5 proton, situated between the amino and isopropyl groups, will be the most shielded. The coupling pattern will be a series of doublets due to ortho-coupling between adjacent protons.

-

Amine Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Isopropyl Group Protons: The methine proton (-CH) of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) will appear as a doublet due to coupling with the single methine proton.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

Visualization of ¹H NMR Correlations

Caption: Predicted ¹H NMR key correlations for this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the structure.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-4 |

| ~148.5 | C-2 |

| ~147.0 | C-6 |

| ~125.0 | C-3 |

| ~108.0 | C-5 |

| ~30.0 | -C H(CH₃)₂ |

| ~22.5 | -CH(C H₃)₂ |

Rationale for Predicted Chemical Shifts

-

Aromatic Carbons: The carbon atoms of the pyridine ring will appear in the downfield region (δ 100-160 ppm). The C-4 carbon, bonded to the electron-donating amino group, is expected to be the most deshielded. The C-2 and C-6 carbons, adjacent to the nitrogen, will also be significantly deshielded. The C-3 and C-5 carbons will be more shielded.

-

Isopropyl Group Carbons: The aliphatic carbons of the isopropyl group will appear in the upfield region (δ 20-40 ppm).

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled with Nuclear Overhauser Effect (NOE).

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum.

Visualization of Carbon Environments

Caption: Predicted ¹³C NMR assignments for this compound.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the aromatic and alkyl groups, and the C=C and C=N bonds of the pyridine ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, two bands | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2960 - 2850 | Strong | Aliphatic C-H stretching |

| 1640 - 1590 | Strong | N-H scissoring and C=C/C=N ring stretching |

| 1500 - 1400 | Medium-Strong | C=C/C=N ring stretching |

| 1385 - 1365 | Medium | C-H bending (isopropyl gem-dimethyl) |

| 1250 - 1150 | Medium | C-N stretching |

| 900 - 650 | Medium-Strong | Out-of-plane C-H bending |

Rationale for Predicted Absorptions

-

N-H Vibrations: A primary amine will typically show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[1][2] A prominent N-H scissoring (bending) vibration is also expected.

-

C-H Vibrations: The spectrum will contain both aromatic and aliphatic C-H stretching bands. The isopropyl group will also exhibit a characteristic doublet in the C-H bending region due to the gem-dimethyl groups.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1650-1400 cm⁻¹ region.

-

C-N Vibration: The stretching vibration of the aromatic amine C-N bond is expected in the 1250-1150 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Spectral range: 4000 - 400 cm⁻¹

-

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 121 | Very High | [M - CH₃]⁺ |

| 94 | Medium | [M - C₃H₆]⁺ or [M - C₃H₇ + H]⁺ |

| 93 | Medium | [M - C₃H₇]⁺ |

Rationale for Predicted Fragmentation

The molecular weight of this compound is 136.19 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z = 136.

-

Loss of a Methyl Group: A very common fragmentation pathway for isopropyl-substituted compounds is the loss of a methyl radical (•CH₃, mass = 15) to form a stable secondary carbocation. This would result in a very intense peak at m/z = 121.[3][4] This is often the base peak in the spectrum.

-

Loss of Propene or a Propyl Radical: Fragmentation can also occur via the loss of a neutral propene molecule (C₃H₆, mass = 42) through a McLafferty-type rearrangement, or loss of a propyl radical (•C₃H₇, mass = 43), leading to peaks at m/z = 94 and 93, respectively.[3][4]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Mass range: m/z 40-400

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathways.

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This predictive technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. The predicted chemical shifts, coupling constants, absorption bands, and fragmentation patterns are based on fundamental spectroscopic principles and comparison with structurally related molecules. This information is intended to serve as a valuable resource for the identification and characterization of this compound in the absence of experimentally acquired data. It is recommended that these predictions be confirmed with experimental data as it becomes available.

References

An In-depth Technical Guide to the Solubility of 3-Isopropylpyridin-4-amine in Organic Solvents

Introduction

3-Isopropylpyridin-4-amine is a substituted pyridine derivative of increasing interest within pharmaceutical and agrochemical research. Its molecular architecture, featuring a basic pyridine nitrogen, a hydrogen-bonding amino group, and a lipophilic isopropyl substituent, presents a unique solubility profile that is critical to control for successful formulation, reaction optimization, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound in organic solvents, intended for researchers, scientists, and drug development professionals.

This document moves beyond a simple recitation of data, offering a predictive framework based on physicochemical principles and providing detailed experimental protocols for the precise determination of solubility. By understanding the interplay of intermolecular forces, researchers can make informed decisions on solvent selection and develop robust experimental designs.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like." This adage is a simplification of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent is a function of its polarity, hydrogen bonding capability, and molecular size, as influenced by the pyridine ring, the amino group, and the isopropyl substituent.

Physicochemical Properties and their Influence on Solubility

While specific experimental data for this compound is not extensively available in public literature, we can infer its properties from closely related analogs such as 3-aminopyridine and 4-aminopyridine.

-

Polarity and Dipole Moment: The pyridine ring is a polar aromatic system due to the electronegative nitrogen atom. The 4-amino group further enhances the polarity and introduces a significant dipole moment. The 3-isopropyl group, being a nonpolar alkyl substituent, will slightly decrease the overall polarity compared to aminopyridine. This molecular structure suggests that this compound will exhibit good solubility in polar organic solvents.

-

Hydrogen Bonding: The 4-amino group is a potent hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. This dual capability allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).

-

Lipophilicity: The isopropyl group adds lipophilic character to the molecule. The predicted octanol-water partition coefficient (logP) for the related 4-isopropylpyridin-3-amine is 1, indicating moderate lipophilicity. This suggests that while soluble in polar solvents, it will also have some affinity for less polar environments.

-

Influence of Substituent Position: The relative positions of the amino and isopropyl groups on the pyridine ring influence the molecule's overall dipole moment and steric hindrance, which can subtly affect solubility.

Predictive Models for Solubility: Hansen Solubility Parameters

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs). This model decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Arising from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Arising from hydrogen bonding interactions.

Every solvent and solute can be characterized by its three HSP values. The principle is that substances with similar HSPs are likely to be miscible. The Hansen distance (Ra) between a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility. While the specific HSPs for this compound are not published, they can be estimated using group contribution methods, providing a powerful tool for solvent screening.

Predicted Solubility Profile

Based on the analysis of its structural features and comparison with related aminopyridines, the following solubility profile for this compound in common organic solvents is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Very High | Strong hydrogen bonding interactions between the amino group and pyridine nitrogen of the solute and the hydroxyl group of the solvent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Very High | Strong dipole-dipole interactions and hydrogen bonding between the solute's amino group and the solvent's acceptor atoms (e.g., oxygen in DMSO).[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Moderate polarity and some hydrogen bond accepting capability of the ether oxygen. |

| Ketones | Acetone | Moderate to High | Acetone's polarity and hydrogen bond accepting carbonyl group will facilitate dissolution.[2] |

| Aromatic | Toluene, Benzene | Low to Moderate | The aromatic pyridine ring will have favorable π-π stacking interactions, but the polar amino group will limit solubility. |

| Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the highly polar solute and the nonpolar solvent will result in poor miscibility. |

Note: This table is predictive. Experimental verification is crucial for accurate solubility determination.

Experimental Determination of Solubility

For drug development and other precise applications, experimentally determined solubility is essential. The two most common methods are the kinetic and thermodynamic solubility assays.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the safety precautions for related aminopyridines and isopropylamines should be followed. These compounds are generally considered hazardous.[3][4][5]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

Caption: Workflow for the kinetic solubility assay.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations (typically with a final DMSO concentration of 1-2%).

-

Incubation: Seal the plate and shake at room temperature for 1-2 hours.

-

Analysis:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering indicates precipitation.

-

UV-Vis Spectroscopy: Measure the absorbance at a predetermined wavelength. A deviation from linearity in the absorbance versus concentration plot indicates the solubility limit.

-

HPLC-UV: For higher accuracy, filter the samples through a 0.45 µm filter plate and quantify the concentration of the soluble compound in the filtrate using a calibrated HPLC-UV method.

-

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Caption: Workflow for the thermodynamic solubility assay.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand undisturbed for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV, against a standard curve.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and the principles of intermolecular forces, with a particular emphasis on the predictive power of Hansen Solubility Parameters.

Furthermore, detailed, actionable protocols for the experimental determination of both kinetic and thermodynamic solubility have been presented. By combining theoretical prediction with robust experimental validation, researchers can confidently select appropriate solvent systems, optimize experimental conditions, and accelerate their research programs involving this compound.

References

Topic: Commercial Availability and Strategic Application of 3-Isopropylpyridin-4-amine

An In-depth Technical Guide for Researchers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Isopropylpyridin-4-amine is a substituted aminopyridine that represents a valuable, commercially accessible building block for modern drug discovery and chemical research. Its structural motifs are pertinent to the development of targeted therapeutics, particularly in oncology. This guide provides a comprehensive overview of its commercial sourcing, core physicochemical properties, strategic applications in synthesis, and essential safety protocols. The objective is to equip researchers with the foundational knowledge required to efficiently procure and intelligently deploy this reagent in their experimental workflows.

Part 1: Commercial Sourcing and Procurement Strategy

The successful integration of this compound into a research program begins with reliable sourcing. The compound is readily available from several specialized chemical suppliers who cater to the research and development sector.

Key Commercial Suppliers

Procurement options range from small-scale catalog quantities for initial screening to larger, semi-bulk amounts for lead optimization studies. Purity is a critical parameter, with most vendors offering research-grade material of ≥95%.

| Supplier | CAS Number | Representative Purity | Key Offerings |

| AK Scientific, Inc. | 90196-88-6 | ≥95% | Offers various quantities (e.g., 100mg, 250mg, 1g, 5g) with full quality assurance backing.[1] |

| Amerigo Scientific | 90196-88-6 | 95% | Specialist distributor serving the life sciences with multiple pack sizes available.[2] |

| Biosynth | 90196-88-6 | Not specified | Provides the compound for pharmaceutical testing and as a reference standard.[3] |

| BLDpharm | 34844-89-8* | Not specified | Lists N-isopropylpyridin-4-amine, a related isomer, for research use.[4][5] |

*Note: Researchers must be vigilant about isomeric forms. The primary focus of this guide is This compound (CAS 90196-88-6) . Always verify the CAS number with the supplier before purchase.

A Self-Validating Procurement Workflow

A robust procurement process is essential for ensuring compound identity and quality. The following workflow outlines the critical steps from identification to laboratory integration.

Caption: A logical workflow for the acquisition and verification of research chemicals.

Part 2: Physicochemical & Structural Data

A comprehensive understanding of the compound's properties is critical for experimental design, reaction setup, and safety.

Summary of Key Properties

| Property | Data | Source(s) |

| IUPAC Name | 3-(propan-2-yl)pyridin-4-amine | N/A |

| CAS Number | 90196-88-6 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.20 g/mol | [2] |

| Physical Form | White to yellow liquid or solid | |

| Storage | Store long-term in a cool, dry place; Keep in dark place, inert atmosphere, room temperature. | [1] |

Chemical Structure

The structure features a pyridine ring substituted with an amino group at the 4-position and an isopropyl group at the 3-position. This arrangement is key to its utility in medicinal chemistry.

Caption: 2D chemical structure of this compound.

Part 3: Strategic Role in Medicinal Chemistry

Substituted pyridines are recognized as "privileged structures" in drug discovery, appearing in a vast number of FDA-approved drugs and clinical candidates.[6][7][8][9] The aminopyridine scaffold, in particular, is a cornerstone of kinase inhibitor design.

Causality in Experimental Design:

The choice of this compound as a starting material is often driven by the following mechanistic advantages:

-

Hydrogen Bonding: The 4-amino group can act as a critical hydrogen bond donor, frequently interacting with the hinge region of protein kinases.

-

Vector for Elaboration: The pyridine nitrogen and the carbon backbone provide multiple, synthetically tractable vectors for modification to enhance potency, selectivity, and pharmacokinetic properties.

-

Modulation of Physicochemical Properties: The isopropyl group provides lipophilicity, which can be crucial for cell permeability and interaction with hydrophobic pockets in a target protein.

A patent for the synthesis of KRAS G12C inhibitors, a high-impact cancer target, utilizes the closely related 2-isopropyl-4-methylpyridin-3-amine intermediate, underscoring the relevance of this chemical class in cutting-edge oncology research.[10]

Generalized Synthetic Workflow

This compound is typically used as a nucleophile in coupling reactions to build more complex molecular architectures.

Caption: Logical relationship in a typical synthetic route using the title compound.

Part 4: Safety, Handling, and Storage

As with all laboratory chemicals, adherence to strict safety protocols is mandatory. While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the public domain during this search, the data for related aminopyridines and isopropylamines provide a strong basis for cautious handling.[11][12][13]

Step-by-Step Handling Protocol:

-

Pre-Use Verification: ALWAYS obtain and read the supplier-specific SDS before handling the compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves (inspect prior to use), and tightly fitting safety goggles.[13]

-

Ventilation: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[11]

-

Dispensing: If the material is a solid, handle it carefully to avoid creating dust. If it is a liquid, use appropriate volumetric tools.

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][11] An inert atmosphere is recommended for long-term stability.

-

Disposal: Dispose of waste material and empty containers in accordance with all local, state, and federal regulations.

References

- 1. 90196-88-6 this compound AKSci 9304DA [aksci.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 90196-88-6 | QDA19688 [biosynth.com]

- 4. 1016501-09-9|N-(3-Aminopropyl)pyridin-4-amine|BLD Pharm [bldpharm.com]

- 5. 34844-89-8|N-Isopropylpyridin-4-amine|BLD Pharm [bldpharm.com]

- 6. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. opcw.org [opcw.org]

Whitepaper: Strategic Synthesis of Novel Pyridine and Pyrimidine Derivatives for Modern Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pyridine and pyrimidine scaffolds are cornerstones of medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2][3] Their prevalence is a direct result of their unique electronic properties and their capacity for diverse molecular interactions, including hydrogen bonding and π-π stacking, which are critical for target engagement.[4] This guide provides an in-depth exploration of both classical and contemporary strategies for the synthesis of these vital heterocycles. We move beyond simple procedural outlines to dissect the underlying principles that govern reaction outcomes, offering field-proven insights into the selection of catalysts, reagents, and conditions. The focus is on robust, efficient, and innovative methodologies—including multicomponent reactions, transition-metal-catalyzed C-H functionalization, and metal-free synthesis—that empower the modern medicinal chemist to rapidly generate libraries of novel, functionally diverse compounds for accelerated drug discovery programs.

Introduction: The Privileged Status of Pyridine and Pyrimidine Scaffolds

The pyridine and pyrimidine rings are not merely common; they are considered "privileged scaffolds" in drug design.[2] This status is earned by their repeated appearance in successful therapeutic agents across a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[4][5][6][7] Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil), giving them inherent biocompatibility and the ability to interact with nucleic acid-related enzymes.[4][8] Pyridines are found in essential natural products like nicotine and are integral to many top-selling drugs.[1][9]

The synthetic challenge lies in efficiently creating polysubstituted derivatives with precise control over regiochemistry and functional group presentation.[10] This guide is structured to address this challenge, delineating the evolution from foundational cyclization reactions to state-of-the-art functionalization techniques.

References

- 1. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 2. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijsat.org [ijsat.org]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Isopropylpyridin-4-amine in Modern Medicinal Chemistry

Preamble: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient drug design. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile starting point for the development of novel therapeutic agents. 3-Isopropylpyridin-4-amine has emerged as one such scaffold, a versatile building block particularly potent in the design of kinase inhibitors. Its utility stems from a combination of favorable physicochemical properties and its role as a bioisostere for the purine ring of ATP, the ubiquitous substrate for kinases.[1] This guide provides an in-depth exploration of this compound, from its synthesis and core reactivity to its strategic deployment in targeted drug discovery programs, complete with field-proven protocols for its derivatization.

Part 1: The Aminopyridine Scaffold - A Bioisosteric Perspective

The remarkable success of the 3-aminopyridine core in medicinal chemistry, especially in kinase inhibition, is deeply rooted in the principle of bioisosterism.[2] Bioisosteres are functional groups or molecules that possess similar steric and electronic properties, allowing them to elicit comparable biological responses.[3] The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, often constructed from aminopyridine precursors, is a classic bioisostere of adenine.[4] This mimicry allows molecules incorporating this scaffold to effectively compete with ATP for binding within the kinase hinge region, a critical interaction for inhibitory activity.

The 3-isopropyl substituent is not merely a passive structural element. It often serves a crucial role by projecting into a specific hydrophobic pocket within the target protein's active site, thereby enhancing both potency and selectivity. This strategic interplay between the hinge-binding aminopyridine core and the specificity-determining isopropyl group is a recurring theme in the design of potent and selective inhibitors.

Caption: Bioisosteric relationship between ATP and the this compound scaffold.

Part 2: Synthesis of the this compound Core

While numerous substituted aminopyridines are commercially available, understanding their synthesis is crucial for designing novel analogs or scaling up production. A general and plausible synthetic strategy can be adapted from patented industrial methods for related structures like 2-isopropyl-4-methylpyridin-3-amine.[5][6] The following workflow outlines a conceptual pathway.

Caption: Conceptual workflow for the synthesis of this compound.

This multi-step process typically involves initial functionalization of a pyridine ring, followed by the introduction of the key isopropyl and amine moieties through robust cross-coupling reactions. The exact choice of reagents and reaction sequence would be optimized based on the specific starting material and desired scale.

Part 3: Applications in Kinase Inhibitor Drug Discovery

The 3-isopropyl-aminopyridine scaffold is a validated starting point for inhibitors of several important kinase families. Its derivatives have shown significant promise in oncology and other therapeutic areas.

Case Study: RET Kinase Inhibition